![molecular formula C16H25N3O2 B4790980 N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4790980.png)
N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMEMB is a small molecule inhibitor that targets the protein Mcl-1, which plays a crucial role in cancer cell survival. In
Applications De Recherche Scientifique
DMEMB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the protein Mcl-1. DMEMB has been found to be effective in preclinical studies against a variety of cancer types, including leukemia, lymphoma, and solid tumors. Additionally, DMEMB has shown promise in combination therapy with other anti-cancer drugs, such as venetoclax and doxorubicin.
Mécanisme D'action
DMEMB targets the protein Mcl-1, which is a member of the Bcl-2 family of proteins that regulate apoptosis. Mcl-1 plays a crucial role in cancer cell survival by preventing apoptosis. DMEMB binds to Mcl-1, preventing it from interacting with other proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMEMB has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical studies. DMEMB has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, DMEMB has been found to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMEMB has several advantages for lab experiments, including its small molecular size, making it easy to synthesize and modify. Additionally, DMEMB has been found to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. However, DMEMB has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for DMEMB research. One area of research is the development of more potent and selective Mcl-1 inhibitors. Another area of research is the optimization of DMEMB for in vivo administration, including improving its solubility and pharmacokinetics. Additionally, DMEMB could be studied in combination with other anti-cancer drugs to enhance its efficacy. Finally, DMEMB could be explored for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
In conclusion, DMEMB is a promising small molecule inhibitor that targets the protein Mcl-1 and has potential therapeutic applications in cancer treatment. DMEMB has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize DMEMB for in vivo administration and explore its potential therapeutic applications in other diseases.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(2)8-7-17-16(20)15-5-3-14(4-6-15)13-19-9-11-21-12-10-19/h3-6H,7-13H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVODNDVFOOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.